1-(4-Hydroxybenzyl)imidazole

Enzymology Catecholamine biosynthesis Mechanism-based probe design

1-(4-Hydroxybenzyl)imidazole (4-HOBI, CAS 41833-17-4) is an essential tool for endocrinology and enzymology. Its para-hydroxybenzyl substitution is mandatory for dual functionality: dopamine β-monooxygenase (DBM) substrate activity and potent CYP17A1 inhibition (IC₅₀: 1.47 µM lyase, 2.496 µM 17α-hydroxylase). Unlike pyrazole isosteres or 2-methylimidazole analogs (which abolish DBM activity), only the parent structure preserves both mechanistic roles. It serves as a validated positive control for DBM assays with defined O₂ consumption stoichiometry, and as a scaffold for sulfonated derivatives. Its single-step synthesis and phenolic hydroxyl handle enable facile diversification for high-throughput SAR. Researchers requiring a literature-validated CYP17A1/DBM probe with binary functional readouts across analog series should procure only this structure.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
CAS No. 41833-17-4
Cat. No. B1216185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxybenzyl)imidazole
CAS41833-17-4
Synonyms1-(4-hydroxybenzyl)imidazole
4-HOBI
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CN=C2)O
InChIInChI=1S/C10H10N2O/c13-10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8,13H,7H2
InChIKeyZEFROCQEWXHIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Hydroxybenzyl)imidazole (CAS 41833-17-4) Procurement Guide: Key Specifications and Evidence-Based Differentiation


1-(4-Hydroxybenzyl)imidazole (CAS 41833-17-4, synonym 4-HOBI) is a heterocyclic small molecule featuring an imidazole ring N-substituted with a 4-hydroxybenzyl group [1]. With a molecular weight of 174.20 g/mol and an XLogP of 1.2, it demonstrates favorable drug-like physicochemical properties, including zero Lipinski Rule of 5 violations [2]. This compound has been characterized as both an active substrate for dopamine β-monooxygenase and an inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase, positioning it as a valuable tool compound for endocrinology, enzymology, and steroidogenesis research [3][4].

Why 1-(4-Hydroxybenzyl)imidazole Cannot Be Substituted by Generic Imidazole Analogs: A Procurement-Risk Analysis


The biological and chemical utility of 1-(4-Hydroxybenzyl)imidazole is exquisitely sensitive to structural modifications that would be overlooked in a generic analog substitution. The para-hydroxybenzyl substitution pattern is essential for both substrate activity at dopamine β-monooxygenase and potent inhibition of CYP17A1 [1]. Even a single methyl group at the imidazole 2-position abolishes substrate activity, demonstrating the stringent steric requirements for productive enzyme interaction [2]. Furthermore, replacing the imidazole ring with an isomeric pyrazole completely switches the functional role from substrate to inhibitor, underscoring that even heterocycle isosteres do not preserve the compound's biochemical signature [3]. The quantitative evidence below establishes that these are not incremental potency differences but binary functional distinctions that directly impact experimental outcomes and procurement decisions.

Head-to-Head Quantitative Differentiation of 1-(4-Hydroxybenzyl)imidazole Against Structural Analogs


Functional Dichotomy at Dopamine β-Monooxygenase: Substrate vs. Inhibitor

1-(4-Hydroxybenzyl)imidazole (4-HOBI) is an active substrate for dopamine β-monooxygenase (DBM), consuming O₂ and ascorbate to produce 4-hydroxybenzaldehyde with 1:1 stoichiometry [1]. In contrast, the isomeric pyrazole analog 1-(4-hydroxybenzyl)pyrazole acts as a potent DBM inhibitor and is not a substrate [2]. This functional inversion—substrate versus inhibitor—represents a binary differentiation that cannot be bridged by dose adjustment.

Enzymology Catecholamine biosynthesis Mechanism-based probe design

Steric Gatekeeping: 2-Methyl Substitution Abolishes DBM Substrate Activity

Introduction of a methyl group at the 2-position of the imidazole ring (1-(4-hydroxybenzyl)-2-methylimidazole) completely eliminates substrate activity at dopamine β-monooxygenase [1]. This is attributed to a steric clash within the enzyme active site that prevents productive orientation for catalysis, while leaving the parent compound (4-HOBI) fully active [2].

Structure-activity relationship Enzyme active site sterics Imidazole derivatization

CYP17A1 Inhibition: Quantitative Potency Against 17α-Hydroxylase and 17,20-Lyase

1-(4-Hydroxybenzyl)imidazole demonstrates dual inhibition of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in androgen biosynthesis [1]. In rat testicular microsome assays, the parent compound inhibits 17α-hydroxylase with an IC₅₀ of 2.496 µM and 17,20-lyase with an IC₅₀ of 1.47 µM [2]. While sulfonated derivatives achieve low nanomolar potency (e.g., 40 nM and 30 nM), the parent scaffold itself provides a validated, moderately potent starting point for medicinal chemistry optimization [3].

Steroidogenesis Prostate cancer research Cytochrome P450 inhibition

Lipophilicity Profile: Distinct from Unsubstituted Imidazole Scaffolds

1-(4-Hydroxybenzyl)imidazole possesses an XLogP of 1.2, which is significantly higher than unsubstituted imidazole (LogP ~ -0.2) due to the hydrophobic benzyl contribution [1][2]. This moderate lipophilicity, combined with a topological polar surface area of 38.05 Ų and zero Lipinski violations, distinguishes it from both highly polar imidazole derivatives and excessively lipophilic benzimidazoles .

Drug-likeness Physicochemical characterization ADME prediction

Synthetic Tractability: Direct Alkylation Route Enables Scalable Access

1-(4-Hydroxybenzyl)imidazole is accessible via straightforward N-alkylation of imidazole with 4-hydroxybenzyl alcohol under mild conditions, as described in patent US04577030 [1]. This contrasts with more complex imidazole derivatives that require multi-step protection/deprotection sequences or transition metal catalysis [2]. The synthesis yields the target compound in a single step without generating chiral centers, facilitating consistent batch-to-batch quality and scalable procurement [3].

Organic synthesis Process chemistry Building block procurement

Evidence-Supported Application Scenarios for 1-(4-Hydroxybenzyl)imidazole Procurement


Dopamine β-Monooxygenase (DBM) Substrate Probe Development

Based on its well-characterized substrate activity for DBM with defined O₂ consumption stoichiometry and ascorbate/fumarate dependence, 1-(4-Hydroxybenzyl)imidazole serves as a validated positive control and mechanistic probe for DBM enzymatic assays [1]. Its lack of a terminal amino group—unique among DBM substrates—makes it particularly valuable for studying substrate recognition determinants [2].

CYP17A1 Inhibitor Scaffold for Medicinal Chemistry Optimization

With confirmed IC₅₀ values of 2.496 µM (17α-hydroxylase) and 1.47 µM (lyase) in rat testicular microsomes, the parent compound provides a robust starting point for structure-activity relationship (SAR) studies targeting androgen biosynthesis inhibition [3]. The 4-hydroxybenzyl motif serves as a privileged substructure for designing more potent sulfonated and phenylsulfonate derivatives [4].

Negative Control for Steric Sensitivity Studies of Imidazole-Containing Ligands

The complete loss of DBM substrate activity upon 2-methyl substitution (1-(4-Hydroxybenzyl)-2-methylimidazole) establishes 1-(4-Hydroxybenzyl)imidazole as an ideal reference compound for probing steric constraints within enzyme active sites [5]. Parallel testing of the parent and 2-methyl analog provides a binary readout of steric tolerance in imidazole-binding pockets [6].

Synthetic Intermediate for 4-Substituted Imidazole Derivatives

The phenolic hydroxyl group of 1-(4-Hydroxybenzyl)imidazole is amenable to sulfonation, alkylation, and esterification, enabling facile access to diverse derivative libraries [7]. Its single-step synthesis from commercially available starting materials and lack of chiral complexity make it a cost-effective building block for high-throughput chemical biology workflows [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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